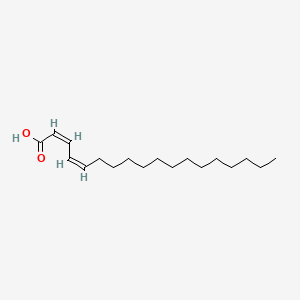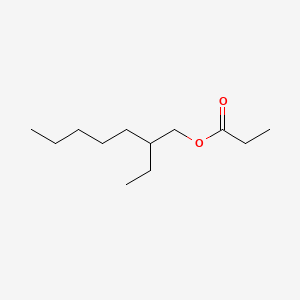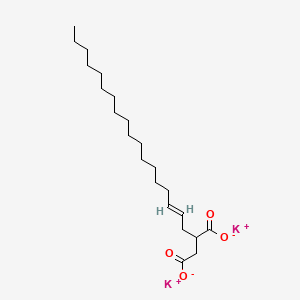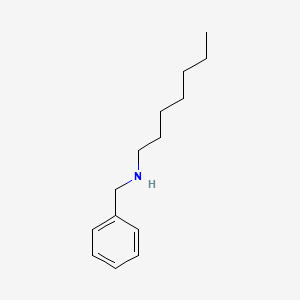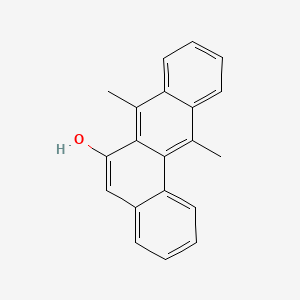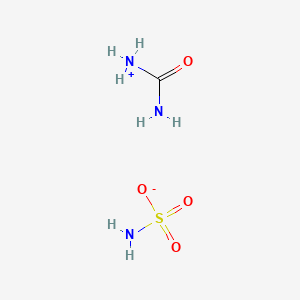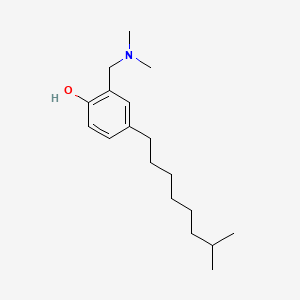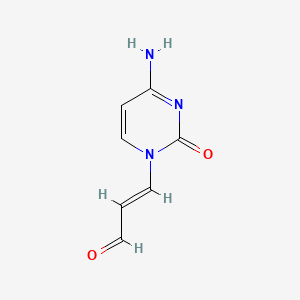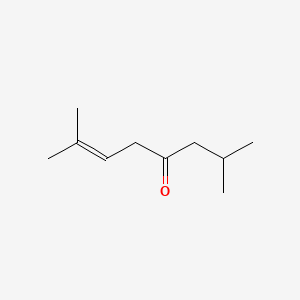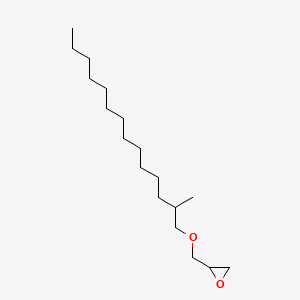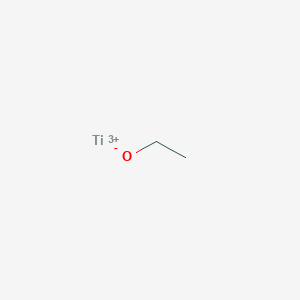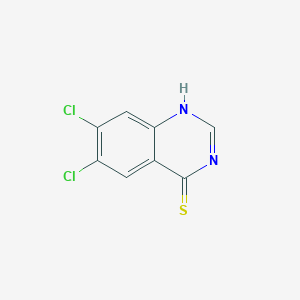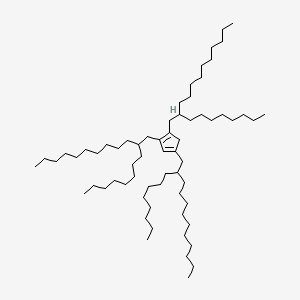
1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)-: is a multiply-alkylated cyclopentane (MAC) compound. It is primarily used as a lubricant additive, especially in space applications, due to its excellent lubrication properties and stability under extreme conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is synthesized by reacting cyclopentadiene with alcohols in the presence of a strong base. The reaction products are then hydrogenated to produce the final products, which are a mixture of di-, tri-, tetra-, or penta-alkylated cyclopentanes .
Industrial Production Methods: The industrial production of this compound involves large-scale hydrogenation processes and the use of specialized reactors to ensure the complete conversion of reactants to the desired alkylated cyclopentane products .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas in the presence of a catalyst is typically used for reduction reactions.
Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones and alcohols, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
Chemistry: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is used as a model compound in studies of lubrication mechanisms and the development of new lubricant additives .
Biology and Medicine: While its primary applications are in the field of lubrication, the compound’s stability and unique properties make it a subject of interest in biological and medical research, particularly in the study of biocompatible lubricants .
Industry: The compound is widely used in the aerospace industry as a lubricant additive for spacecraft components. Its ability to form stable lubrication films under extreme conditions makes it ideal for this application .
Mechanism of Action
The mechanism by which 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- exerts its effects is primarily through the formation of a solid-liquid composite lubrication film. This film reduces friction and wear between moving parts, thereby enhancing the performance and lifespan of mechanical components . The molecular targets involved include the surfaces of friction pairs, where the compound forms a shear film that dissipates energy and reduces wear .
Comparison with Similar Compounds
- 1,3-Didecyl cyclopentane
- 1,3-Dioctyldodecyl cyclopentane
- Other multiply-alkylated cyclopentanes (MACs)
Comparison: 1,3-Cyclopentadiene, 1,2,4-tris(2-octyldodecyl)- is unique due to its specific alkylation pattern, which provides it with superior lubrication properties compared to other MACs. Its ability to form stable lubrication films and its compatibility with various additives make it a preferred choice in high-performance lubrication applications .
Properties
CAS No. |
252642-05-0 |
|---|---|
Molecular Formula |
C65H126 |
Molecular Weight |
907.7 g/mol |
IUPAC Name |
1,2,4-tris(2-octyldodecyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C65H126/c1-7-13-19-25-31-34-40-44-50-60(49-43-37-28-22-16-10-4)55-63-58-64(56-61(51-45-38-29-23-17-11-5)53-47-41-35-32-26-20-14-8-2)65(59-63)57-62(52-46-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3/h58,60-62H,7-57,59H2,1-6H3 |
InChI Key |
QCDVNXCKWMPSNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CC(=C(C1)CC(CCCCCCCC)CCCCCCCCCC)CC(CCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


